molecular formula C18H17D9N4O2 B1164629 AB-PINACA-d9 (exempt preparation)

AB-PINACA-d9 (exempt preparation)

Katalognummer: B1164629
Molekulargewicht: 339.5
InChI-Schlüssel: GIMHPAQOAAZSHS-XKXPCLCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AB-PINACA-d9 (exempt preparation) is intended for use as an internal standard for the quantification of AB-PINACA by GC- or LC-MS. AB-PINACA is a synthetic cannabinoid which has recently been identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA should not be confused with APINACA (also called AKB48;  Item Nos. ISO00060 | ISO60060), another indazole designed with a carboxamide moiety. The biochemical, physiological, and toxicological properties of AB-PINACA have not been determined. AB-PINACA-d9 is regulated as a Schedule I compound in the United States. AB-PINACA-d9 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

Wissenschaftliche Forschungsanwendungen

Metabolic Profile and Pharmacodynamics

  • Metabolic Pathways and Pharmacodynamics of AB-PINACA
    • AB-PINACA exhibits unique pharmacodynamic properties at CB1 receptors, including greater efficacy for G-protein activation and higher potency for adenylyl cyclase inhibition compared to Δ9-THC. It also leads to greater desensitization of CB1 receptors (e.g., tolerance). The monohydroxy metabolites of AB-PINACA retain affinity and full agonist activity at CB1Rs, which may contribute to its pronounced adverse effects compared to marijuana. The metabolic profile of AB-PINACA, including limited glucuronide formation and the production of metabolically stable active phase I metabolites, is also noted as atypical (Hutchison et al., 2018).

Metabolite Detection and Distribution

  • Detection of AB-PINACA in Biological Samples
    • AB-PINACA is detectable in biological fluids like blood and urine, and its presence in hair samples has also been reported. An interesting finding is the unusual distribution of the drug between head and pubic hair, suggesting potential contamination from urine or other sources. This infrequent distribution pattern and the methodology for detection highlight the analytical challenges and the peculiarities of AB-PINACA's presence in biological specimens (Arbouche et al., 2019).

Metabolite Profiling

  • Profiling of AB-PINACA Metabolites
    • AB-PINACA and its 5-fluoro analog, 5F-AB-PINACA, demonstrate a range of metabolites produced through various biotransformations. Notably, AB-PINACA predominantly undergoes hydrolysis to AB-PINACA carboxylic acid, carbonyl-AB-PINACA, and hydroxypentyl AB-PINACA. The metabolic stability and the resulting metabolites emphasize the complexity of interpreting AB-PINACA's pharmacokinetics and its potential interactions with other substances (Wohlfarth et al., 2015).

Interactions with Drug-Metabolizing Enzymes

  • Inhibitory Effects on Metabolizing Enzymes
    • AB-PINACA has been shown to inhibit several human major cytochrome P450s (CYPs) and transporters. Notably, it exhibits reversible inhibition on metabolic activities of CYP2C8, CYP2C9, and CYP2C19, and transport activity of OAT3. It also demonstrates time-dependent inhibition on CYP3A4. This data suggests potential drug-drug interactions, particularly with CYP3A4 substrates, and necessitates careful consideration of interactions with other substances (Park et al., 2020).

Eigenschaften

Molekularformel

C18H17D9N4O2

Molekulargewicht

339.5

InChI

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2

InChI-Schlüssel

GIMHPAQOAAZSHS-XKXPCLCBSA-N

SMILES

O=C(N[C@H](C(N)=O)C(C)C)C1=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2

Synonyme

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(pentyl-2,2/',3,3/',4,4/',5,5,5-d9)-1H-indazole-3-carboxamide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AB-PINACA-d9 (exempt preparation)
Reactant of Route 2
AB-PINACA-d9 (exempt preparation)
Reactant of Route 3
AB-PINACA-d9 (exempt preparation)
Reactant of Route 4
AB-PINACA-d9 (exempt preparation)
Reactant of Route 5
AB-PINACA-d9 (exempt preparation)
Reactant of Route 6
AB-PINACA-d9 (exempt preparation)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.